molecular formula C6H6N4 B582160 1h-Pyrazolo[4,3-b]pyridin-5-amine CAS No. 1206974-46-0

1h-Pyrazolo[4,3-b]pyridin-5-amine

Cat. No.: B582160
CAS No.: 1206974-46-0
M. Wt: 134.142
InChI Key: QJFMBSNEWDAXCQ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridin-5-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-b]pyridin-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of 5-amino-1,2,3-triazoles with cyanoacetamides, followed by subsequent cyclization reactions . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine, which was one of the earliest methods reported for the synthesis of pyrazolopyridines . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-b]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound can be synthesized using halogenating agents.

    Cyclization: Cyclization reactions can be used to form more complex fused ring systems.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazolopyridines and their derivatives .

Scientific Research Applications

1H-Pyrazolo[4,3-b]pyridin-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: Research has indicated its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

1H-Pyrazolo[4,3-b]pyridin-5-amine can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.

    1H-Pyrazolo[1,5-a]pyridine: A compound with a different arrangement of the pyrazole and pyridine rings.

    1H-Pyrazolo[4,3-c]pyridine: Another isomer with a distinct ring fusion.

The uniqueness of this compound lies in its specific ring fusion pattern, which imparts unique chemical and biological properties .

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFMBSNEWDAXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206974-46-0
Record name 5-Amino-1H-pyrazolo[4,3-b]pyridine
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